

Spectroscopic Profile of 9-Bromotriptycene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Cat. No.:	B110492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 9-Bromotriptycene ($C_{20}H_{13}Br$), a rigid, three-dimensional molecule with significant applications in materials science and as a structural scaffold in medicinal chemistry. This document details the expected data from key spectroscopic techniques, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the characterization of this compound.

Spectroscopic Data Overview

The unique, sterically hindered structure of 9-Bromotriptycene gives rise to a distinct spectroscopic fingerprint. The following tables summarize the expected quantitative data from 1H NMR, ^{13}C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy.

Table 1: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the molecule's C_{3v} symmetry, the 1H NMR spectrum is simpler than the number of protons might suggest. Protons on the three equivalent benzene rings fall into two distinct chemical environments, in addition to the unique bridgehead proton.

Proton Assignment	Expected Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Aromatic (H-4, H-5, H-12, H-13, H-18, H-19)	~7.40 - 7.50	Multiplet	ortho: ~7-9, meta: ~1-3	6H
Aromatic (H-3, H-6, H-11, H-14, H-17, H-20)	~7.00 - 7.10	Multiplet	ortho: ~7-9, meta: ~1-3	6H
Bridgehead (H-10)	~5.40 - 5.60	Singlet	-	1H

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument frequency. The values presented are typical for aromatic protons in similar triptycene systems.

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The broadband proton-decoupled ^{13}C NMR spectrum is expected to show six signals, corresponding to the six chemically distinct carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (δ) ppm
Aromatic (quaternary, C-2, C-7, C-15)	~145 - 147
Aromatic (quaternary, C-1, C-8, C-16)	~142 - 144
Aromatic (CH, C-4, C-5, C-12, C-13, C-18, C-19)	~125 - 127
Aromatic (CH, C-3, C-6, C-11, C-14, C-17, C-20)	~123 - 125
Bridgehead (C-Br, C-9)	~60 - 65
Bridgehead (CH, C-10)	~53 - 55

Note: The assignments are based on general principles of ^{13}C NMR spectroscopy for triptycene scaffolds.[\[1\]](#)[\[2\]](#)

Table 3: Mass Spectrometry (MS) Data

Electron Impact (EI) mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

m/z (mass-to-charge ratio)	Assignment	Notes
334/332	$[\text{M}]^+$	Molecular ion peak. The characteristic $\sim 1:1$ isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$) is the most definitive feature. [3]
253	$[\text{M} - \text{Br}]^+$	Loss of the bromine radical, a common fragmentation for alkyl/aryl halides. This is often a significant peak.
252	$[\text{M} - \text{HBr}]^+$	Loss of hydrogen bromide.
126.5	$[\text{M} - \text{HBr}]^{2+}$	Doubly charged ion corresponding to the triptycene radical cation.

Note: The molecular weight of 9-Bromotriptycene is 333.22 g/mol .[\[3\]](#) The fragmentation of the triptycene core can produce a complex pattern of smaller aromatic fragments, though the $[\text{M} - \text{Br}]^+$ ion is typically a major indicator.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by absorptions from the aromatic rings and the carbon-bromine bond.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3070 - 3020	Aromatic C-H Stretch	Medium
1600 - 1450	Aromatic C=C Ring Stretch	Medium to Strong (multiple bands)
740 - 780	C-H Out-of-plane Bending	Strong
< 700	C-Br Stretch	Medium to Strong

Note: Data interpreted from the NIST IR spectrum of 9-Bromotriptycene.[\[4\]](#) The region below 900 cm⁻¹ is the fingerprint region and contains complex vibrations characteristic of the entire molecule.

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum is dominated by π - π^* electronic transitions within the aromatic system.

λ_{max} (nm)	Transition	Solvent
~260 - 270	$\pi \rightarrow \pi$	Dichloromethane or similar non-polar solvent
~290 - 300	$\pi \rightarrow \pi$	Dichloromethane or similar non-polar solvent

Note: Specific absorption maxima and molar absorptivity (ϵ) values are not widely reported for 9-Bromotriptycene but are inferred from data on similarly substituted triptycenes which exhibit strong absorptions in this region.[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of 9-Bromotriptycene and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Tune and shim the instrument for the specific sample to achieve optimal resolution and lineshape.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
 - Integrate all signals to determine the relative proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a broadband proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum, and reference the chemical shifts to the CDCl_3 solvent signal (δ 77.16 ppm).

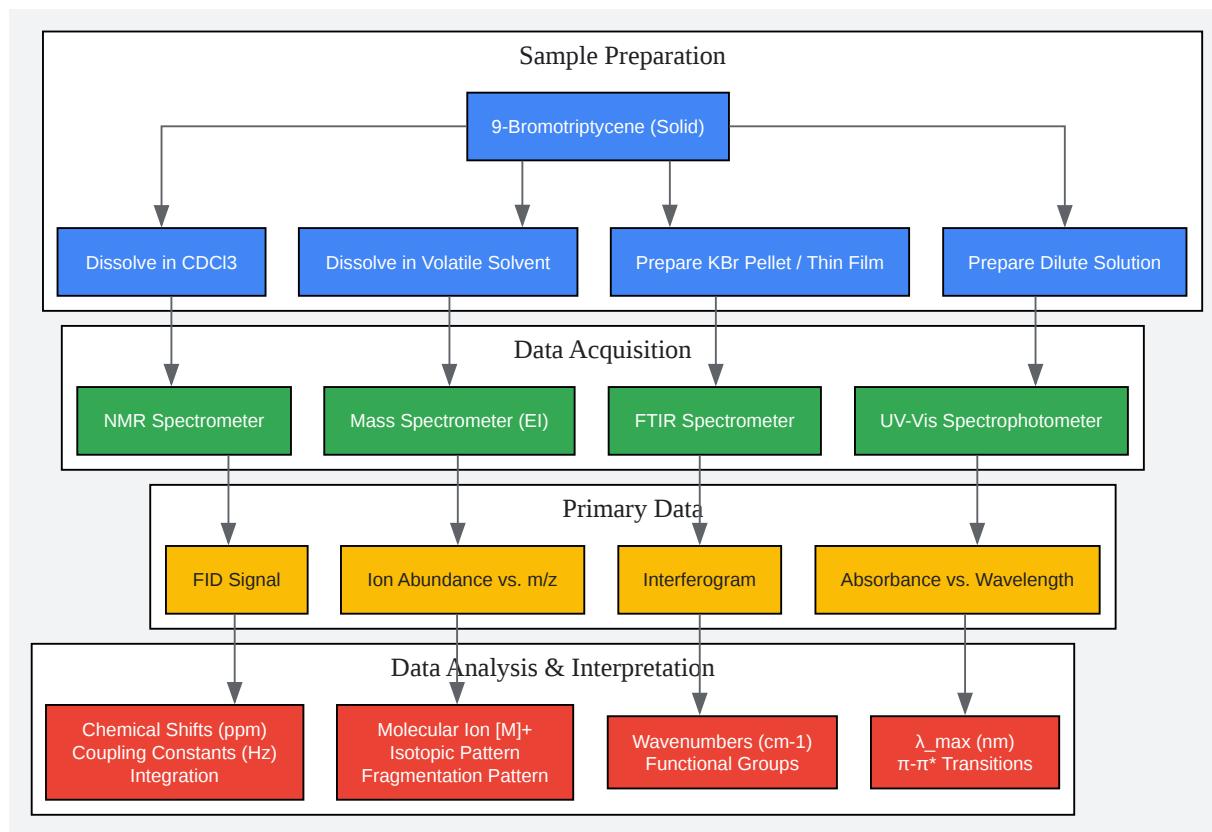
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of 9-Bromotriptycene (~1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

- Apparatus: A mass spectrometer capable of Electron Impact (EI) ionization, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
- Data Acquisition:
 - Introduce the sample into the ion source. For GC-MS, an appropriate temperature program is required to ensure volatilization without decomposition.
 - Use a standard EI energy of 70 eV.
 - Scan a mass range appropriate for the compound, for example, m/z 40 to 400.
 - The detector will record the relative abundance of each ion that reaches it.
- Data Analysis: Identify the molecular ion peak $[M]^+$, paying close attention to the characteristic Br isotopic pattern. Analyze the major fragment ions to confirm the structure.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid State):
 - KBr Pellet Method: Mix ~1-2 mg of 9-Bromotriptycene with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean KBr pellet/salt plate).
 - Place the sample in the instrument's sample holder.


- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add 16-32 scans for a good quality spectrum.
- Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of 9-Bromotriptycene in a UV-transparent solvent (e.g., dichloromethane, hexane, or acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5 AU (typically in the micromolar range).
- Apparatus: A dual-beam UV-Visible spectrophotometer.
- Data Acquisition:
 - Use a pair of matched quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
 - Place the cuvettes in the spectrophotometer.
 - Perform a baseline correction with the solvent-filled cuvette.
 - Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 9-Bromotriptycene.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of 9-Bromotriptycene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-Bromo triptycene [webbook.nist.gov]
- 4. 9-Bromo triptycene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 9-Bromotriptycene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110492#spectroscopic-data-overview-for-9-bromotriptycene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com